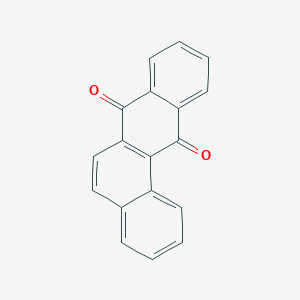

1,2-Benzanthraquinone

Beschreibung

Contextualization of Anthraquinones within Organic Chemistry and Materials Science

Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) core. Their structure, featuring a 9,10-dione functional group on the central ring, makes them fundamental building blocks in synthetic chemistry. This structural motif is found in a vast array of natural products and has been leveraged for a wide range of applications. nih.govmdpi.com In medicinal chemistry, the anthraquinone (B42736) scaffold is present in various therapeutic agents. nih.gov

In materials science, anthraquinones and their derivatives are recognized for their electronic properties. tcichemicals.commdpi.com They are utilized in the development of functional materials, including polymers, supramolecular assemblies, and optoelectronic devices. beilstein-journals.org The rigid, planar structure and electron-accepting nature of the quinone system make these compounds suitable for applications as small molecule semiconductors and components in organic light-emitting diodes (OLEDs). tcichemicals.comgoogle.com The chemical stability of the anthraquinone core allows for extensive functionalization, enabling chemists to fine-tune the electronic and physical properties of the resulting materials. mdpi.com

Nomenclature and Structural Classification of 1,2-Benzanthraquinone and Related Derivatives

1,2-Benzanthraquinone is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₀O₂. chemicalbook.com Its structure consists of an anthracene-9,10-dione core fused with an additional benzene (B151609) ring at the 1 and 2 positions. This fusion results in a tetracyclic quinone system.

The systematic IUPAC name for this compound is benzo[a]anthracene-7,12-dione. nih.gov It is also known by a variety of synonyms, reflecting its different naming conventions and historical contexts. These include Benz[a]anthracene-7,12-dione, 1,2-Benzo-9,10-anthraquinone, and Tetraphene-7,12-dione. nih.govnist.gov Structurally, it is an isomer of other benzanthraquinones, such as 2,3-Benzanthraquinone, where the benzene ring is fused at a different position on the anthracene skeleton.

Below is a table detailing the nomenclature and key identifiers for 1,2-Benzanthraquinone.

| Identifier Type | Value |

| Common Name | 1,2-Benzanthraquinone |

| IUPAC Name | benzo[a]anthracene-7,12-dione |

| Synonyms | Benz[a]anthracene-7,12-dione, 7,12-Benz(a)anthraquinone, 1,2-Benzoanthraquinone nih.govnist.gov |

| CAS Number | 2498-66-0 chemicalbook.com |

| Molecular Formula | C₁₈H₁₀O₂ chemicalbook.com |

| Molecular Weight | 258.27 g/mol chemicalbook.com |

| InChI Key | LHMRXAIRPKSGDE-UHFFFAOYSA-N |

Historical Development of Research on Benzanthraquinone Scaffolds

Research into quinone compounds has a long history, initially driven by their prevalence as natural pigments and their subsequent importance in the synthetic dye industry. Anthraquinone itself forms the basis for many synthetic dyes. The benzanthrone (B145504) scaffold, a closely related structure, has been a subject of study for over a century, with its preparation commonly involving the reaction of an anthraquinone reduction product with glycerol (B35011) and sulfuric acid. orgsyn.org

The study of 1,2-Benzanthraquinone and its derivatives is part of the broader exploration of polycyclic aromatic hydrocarbons (PAHs). Early documentation of this compound can be found in comprehensive chemical databases like the Beilstein Registry. chemicalbook.comchemicalbook.com Over the decades, research has transitioned from basic synthesis and characterization to exploring the specific applications of these molecules. A notable synthesis of 1,2-Benzanthraquinone was published in The Journal of Organic Chemistry in 1977. chemicalbook.comchemicalbook.com More recent research has focused on the potential of benzanthracene derivatives in materials science, particularly for organic electronic devices. google.com The ongoing interest in these scaffolds is driven by the need to develop new materials with tailored electronic and photophysical properties for advanced technological applications. beilstein-journals.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzo[a]anthracene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMRXAIRPKSGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051916 | |

| Record name | 7,12-Benz(a)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-66-0 | |

| Record name | Benz[a]anthracene-7,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Benz(a)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[a]anthracene-7,12-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-Benz(a)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[a]anthracene-7,12-quinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(A)ANTHRACENE-7,12-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL89U5YZBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1,2 Benzanthraquinone

Classical Approaches to Anthraquinone (B42736) Synthesis

The foundational methods for constructing the 1,2-Benzanthraquinone core have relied on well-established reactions in organic chemistry, often involving multiple steps and stringent reaction conditions.

Oxidation of Polycyclic Aromatic Hydrocarbons

A direct and conceptually simple approach to 1,2-Benzanthraquinone is the oxidation of its parent polycyclic aromatic hydrocarbon, benz[a]anthracene, or its derivatives. This transformation typically employs strong oxidizing agents capable of converting the aromatic rings into the corresponding quinone system.

A common reagent for this purpose is chromic acid or sodium dichromate in a suitable solvent like acetic acid. For instance, the oxidation of 4'-methyl-1:2-benzanthracene with sodium dichromate in boiling acetic acid effectively yields 4'-methyl-1:2-benzanthraquinone. rsc.org This method's success is contingent on the stability of the starting material and any substituents to the harsh oxidative conditions. The reaction proceeds through the attack of the oxidizing agent on the electron-rich central ring of the benz[a]anthracene system, leading to the formation of the diketone functionality characteristic of the quinone.

| Reactant | Oxidizing Agent | Product | Reference |

| 4'-Methyl-1:2-benzanthracene | Sodium dichromate/Acetic acid | 4'-Methyl-1:2-benzanthraquinone | rsc.org |

| 9-Methyl-1:2-benzanthracene | Sodium dichromate/Acetic acid | 1:2-Benzanthraquinone | rsc.org |

Friedel-Crafts Acylation and Related Reactions with Phthalic Anhydride (B1165640)

The Friedel-Crafts acylation is a cornerstone of anthraquinone synthesis, providing a versatile entry to the tricyclic core. In the context of 1,2-Benzanthraquinone, this typically involves the reaction of a naphthalene (B1677914) derivative with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by an intramolecular cyclization.

The initial step is the acylation of the naphthalene ring by phthalic anhydride, which forms a naphthoylbenzoic acid intermediate. The position of acylation on the naphthalene ring is crucial and can be influenced by the substituents present. The subsequent step involves the cyclization of the keto acid intermediate, usually effected by treatment with a strong acid like concentrated sulfuric acid or a molten mixture of aluminum chloride and sodium chloride, to form the final quinone structure. acs.org

A representative example is the reaction of 4-methylphthalic anhydride with naphthalene, which, after cyclization, can yield methyl-substituted 1,2-benzanthraquinones. rsc.org Similarly, the synthesis of 4'-methyl-1,2-benzanthraquinone has been achieved starting from 1-naphthaldehyde (B104281) through a sequence involving the formation of a Grignard reagent and its condensation with phthalic anhydride, followed by cyclization. researchgate.net

| Naphthalene Derivative | Acylating Agent | Catalyst/Conditions | Intermediate | Final Product | Reference |

| Naphthalene | 4-Methylphthalic anhydride | AlCl₃, then H₂SO₄ | Naphthoyltoluic acids | 7-Methyl-1:2-benzanthraquinone and an isomer | rsc.org |

| α-Methylnaphthalene | Phthalic anhydride | AlCl₃, then heat | 4-methyl-1-naphthoyl-o-benzoic acid | Isomeric methyl-1,2-benzanthraquinones | ethz.ch |

| 5-Bromo-1-methylnaphthalene (from 1-naphthaldehyde) | Phthalic anhydride (via Grignard) | Mg, then cyclization | 5'-Methyl-α-naphthoyl-o-benzoic acid | 4'-Methyl-1,2-benzanthraquinone | researchgate.net |

Diels-Alder Reactions and Subsequent Aromatization

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, offers a convergent approach to the 1,2-Benzanthraquinone skeleton. This strategy involves the [4+2] cycloaddition of a suitable diene and a dienophile, followed by an aromatization step to yield the final quinone.

In a typical sequence for constructing a hydroanthraquinone precursor, a naphthoquinone derivative acts as the dienophile, reacting with a substituted 1,3-butadiene. The regioselectivity of the cycloaddition is a key consideration and is often controlled by the electronic nature of the substituents on both the diene and the dienophile. nih.gov For example, the reaction between a 2-substituted 1,4-naphthoquinone (B94277) and a diene can lead to a highly functionalized hydroanthraquinone. nih.gov The resulting cycloadduct can then be aromatized, often through oxidation, to afford the corresponding benzanthraquinone derivative. While direct synthesis of the parent 1,2-Benzanthraquinone via this method is less common, the principle is well-established for creating the core ring system. nih.govrsc.orgnih.gov

Modern Catalytic Synthesis of 1,2-Benzanthraquinone

Contemporary synthetic efforts have focused on developing more efficient, atom-economical, and environmentally benign methods for the preparation of 1,2-Benzanthraquinone, with transition metal catalysis and one-pot procedures being at the forefront.

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Iridium-Catalyzed [2+2+2] Cycloaddition)

Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful and atom-economical strategy for the synthesis of polysubstituted aromatic systems, including anthraquinones. mdpi.com This approach involves the catalytic cyclotrimerization of three alkyne units.

Specifically, iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with an alkyne provides a direct and efficient route to the anthraquinone core. mdpi.comresearchgate.net The reaction is typically catalyzed by an iridium complex, such as [Ir(cod)Cl]₂, in the presence of a phosphine (B1218219) ligand. This methodology is notable for its broad substrate scope, tolerating a variety of functional groups on the alkyne partner and leading to polysubstituted anthraquinones in good to excellent yields. mdpi.com The reaction conditions are generally mild, offering a significant advantage over many classical methods.

| Diyne Substrate | Alkyne Partner | Catalyst System | Product Type | Yield Range | Reference |

| 1,2-Bis(propiolyl)benzene derivative | Terminal and internal alkynes | [Ir(cod)Cl]₂ / DPPE | Substituted anthraquinones | 42-93% | mdpi.com |

One-Pot Synthetic Procedures (e.g., Alum-Catalyzed Reactions in Aqueous Media)

In line with the principles of green chemistry, one-pot synthetic procedures that minimize waste and simplify workup are highly desirable. The use of inexpensive and environmentally friendly catalysts in aqueous media represents a significant advance in this area.

An efficient one-pot synthesis of anthraquinone derivatives has been developed using alum (KAl(SO₄)₂·12H₂O) as a catalyst in water. epa.govresearchgate.net This method involves the reaction of phthalic anhydride with substituted benzenes at ambient temperature. Water was found to be the optimal solvent in terms of reaction time and yield. epa.govresearchgate.net While this method has been demonstrated for the synthesis of various anthraquinone derivatives, its application to the synthesis of 1,2-Benzanthraquinone would require the use of a suitable naphthalene derivative in place of a substituted benzene (B151609). The key advantages of this approach are the use of an inexpensive and readily available catalyst, mild reaction conditions, and a simple procedure. epa.govresearchgate.net

| Reactants | Catalyst | Solvent | Temperature | Yield Range | Reference |

| Phthalic anhydride and substituted benzenes | Alum (KAl(SO₄)₂·12H₂O) | Water | Ambient | 70-96% | epa.govresearchgate.net |

Functionalization and Derivatization of the Benzanthraquinone Core

The chemical properties of the 1,2-benzanthraquinone scaffold are heavily influenced by its electron-withdrawing carbonyl groups, making the introduction of functional groups a complex task. colab.ws Nevertheless, various strategies have been developed to modify the core structure and synthesize a diverse range of derivatives.

The introduction of a wide array of functional groups onto the anthraquinone framework is crucial for tuning its chemical and physical properties. colab.ws Modern synthetic chemistry offers a versatile toolbox for forming various carbon-heteroatom and carbon-carbon bonds. Transition-metal-catalyzed cross-coupling reactions are particularly prominent in this field. rsc.org

Carbon-Carbon (C–C) Bond Formation: The Suzuki reaction is a powerful method for creating C–C bonds. For instance, 2-iodoanthracene-9,10-dione (B3078873) can be coupled with (anthraquinone-2)-boronic acid ester in the presence of a palladium catalyst to link two anthraquinone units. colab.ws Another approach involves the direct oxidative nucleophilic substitution of hydrogen (ONSH), where C-nucleophiles like acetoacetic ester can be introduced onto the quinone ring, although sometimes in low yields. colab.ws

Carbon-Nitrogen (C–N) Bond Formation: The formation of C–N bonds is frequently achieved through copper- or palladium-catalyzed amination reactions, such as the Buchwald-Hartwig and Ullmann couplings. These methods allow for the introduction of a wide variety of alkyl and aryl amines onto the benzanthraquinone core. colab.wsnih.gov

Carbon-Oxygen (C–O) and Carbon-Sulfur (C–S) Bond Formation: Strategies for C–O and C–S bond formation often involve nucleophilic aromatic substitution reactions. For example, halogenated anthraquinones can react with phenols, alcohols, or thiols, typically in the presence of a base and sometimes a copper catalyst, to yield the corresponding ethers and thioethers. colab.ws

Carbon-Halogen (C–Hal) Bond Formation: Direct halogenation of the anthraquinone skeleton can be achieved using various reagents. However, controlling the regioselectivity can be challenging due to the complex electronics of the ring system. colab.ws

Other Heteroatom Bonds (C–Se, C–B, C–P): The introduction of selenium, boron, and phosphorus functionalities is also possible through specialized methods. For example, C–P bonds can be formed via the Hirao reaction, which involves the palladium-catalyzed coupling of a haloanthraquinone with a phosphite. colab.ws

Table 1: Selected Functionalization Reactions on the Anthraquinone Core

| Bond Type | Reaction Name/Type | Reactants Example | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| C–C | Suzuki Coupling | 2-Iodoanthraquinone, Boronic Acid Ester | Pd(OAc)₂, PPh₃ | Biaryl derivative |

| C–N | Ullmann Coupling | Bromaminic Acid, Aryl Amine | Copper | Aryl-amino derivative |

| C–O | Nucleophilic Substitution | Haloanthraquinone, Phenol | Base (e.g., K₂CO₃), Cu catalyst | Aryl ether derivative |

| C–S | Nucleophilic Substitution | Haloanthraquinone, Thiol | Base | Thioether derivative |

| C–P | Hirao Reaction | Haloanthraquinone, Diethyl Phosphite | Pd(OAc)₂, PPh₃ | Phosphonate derivative |

Selective Halogenation and Amination Methods (e.g., Ullmann Coupling)

Selective functionalization is key to producing specific isomers of benzanthraquinone derivatives. Halogenation and amination are among the most important transformations.

Selective Amination: The Ullmann reaction is a classic and widely used method for C–N bond formation. dokumen.puborganic-chemistry.org It typically involves the copper-catalyzed coupling of an aryl halide with an amine. organic-chemistry.org A highly efficient protocol utilizes elemental copper as a catalyst under microwave irradiation, significantly reducing reaction times from hours to minutes. nih.gov For example, the reaction of bromaminic acid with various alkyl or aryl amines in a phosphate (B84403) buffer proceeds smoothly under these conditions. nih.gov This method is robust, does not require an inert atmosphere, and is applicable to a broad range of substrates, including the synthesis of potent biological agents. nih.govfrontiersin.org

Selective Halogenation: The introduction of halogen atoms at specific positions on the benzanthraquinone skeleton can be challenging but is crucial for subsequent cross-coupling reactions. The regioselectivity of electrophilic halogenation is dictated by the substitution pattern already present on the aromatic rings. Unintentionally produced halogenated compounds, including derivatives of 1,2-benzanthraquinone, have been identified in environmental screenings, highlighting the reactivity of the core structure towards halogenation. copernicus.orgdiva-portal.org

Table 2: Example of Microwave-Assisted Ullmann Coupling

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Reaction Time | Significance |

|---|---|---|---|---|---|

| Bromaminic Acid | Alkyl or Aryl Amine | Elemental Copper (Cu⁰) | Phosphate Buffer, Microwave Irradiation | 2-30 minutes | Rapid, efficient, no inert atmosphere required. nih.gov |

Annulation Reactions for Complex Structures (e.g., Benzocyclobutene Ring Expansion)

Annulation reactions are fundamental to constructing the polycyclic framework of benzanthraquinones and more complex related structures. nih.govacs.org

A particularly elegant strategy involves the thermal ring expansion of benzocyclobutene derivatives. dokumen.pubresearchgate.net In one approach, the successive thermal ring expansion of two benzocyclobutene units linked by an ethene bridge allows for divergent access to both linear and angular benzanthraquinones. researchgate.net The key to this method's success is the selective electrocyclic ring opening of one of the benzocyclobutene moieties, which then undergoes a cascade of reactions to form the final quinone structure. researchgate.netresearchgate.net This methodology has been applied to the total synthesis of various natural products. dokumen.pub

Another annulation strategy involves the reaction of lithiated quinone bisketals with benzocyclobutenedione monoketals. acs.org This method provides a regiospecific entry to the benz[a]anthraquinone skeleton and has been used in the synthesis of compounds like (±)-4-demethoxydaunomycinone. acs.org

Stereoselective Synthesis of Chiral Benzanthraquinone Derivatives

The development of stereoselective methods to synthesize chiral benzanthraquinone derivatives is essential for accessing biologically active molecules with specific three-dimensional structures.

A notable example is the synthesis of the angucycline antibiotic (–)-tetrangomycin, which features a benz[a]anthraquinone core. researchgate.net The key step in this synthesis is a stereoselective Diels-Alder reaction between a naphthoquinone and a semicyclic diene. This cycloaddition constructs the benz[a]anthraquinone ring system with controlled stereochemistry. The chirality of the final product is established through an asymmetric dihydroxylation reaction earlier in the synthetic sequence, which installs a tertiary alcohol at the C-3 position. researchgate.net This strategy demonstrates how chirality can be introduced and preserved through a carefully designed reaction sequence to yield enantiomerically pure, complex natural products.

Chemical Reactivity and Mechanistic Investigations of 1,2 Benzanthraquinone

Photoreactivity and Photoreduction Mechanisms

The photoreactivity of 1,2-benzanthraquinone, a member of the anthraquinone (B42736) family, has been a subject of scientific inquiry, particularly its behavior under UV irradiation. Studies have delved into the intricate mechanisms of its photoreduction, revealing a series of transient species and reaction pathways.

Time-Resolved Spectroscopy Studies of Triplet State Reactions

Time-resolved UV-visible spectroscopy has been instrumental in elucidating the primary photochemical processes of 1,2-benzanthraquinone and its derivatives. researchgate.netnih.govscispace.comresearchgate.netbioone.org Upon excitation with UV light, typically around 308 nm, 1,2-benzanthraquinone transitions to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. researchgate.net This triplet state is highly reactive and can interact with various molecules, such as alcohols and amines. researchgate.netnih.govresearchgate.net For instance, the quenching of the triplet state by amines, like triethylamine (B128534) (TEA), occurs at a rate close to the diffusion-controlled limit. researchgate.netnih.govresearchgate.net

Formation and Decay Kinetics of Semiquinone Radicals

The primary intermediate formed during the photoreduction of 1,2-benzanthraquinone is the semiquinone radical. researchgate.netnih.govresearchgate.net This radical is generated when the excited triplet state of the quinone abstracts a hydrogen atom from a donor molecule, such as an alcohol or an amine. sci-hub.se The formation of the semiquinone radical (•QH) and its corresponding radical anion (Q•−) has been confirmed through transient spectroscopy. researchgate.netnih.govresearchgate.net The decay of these radicals follows second-order kinetics, and the half-life of this process is significantly influenced by the nature of the electron or hydrogen donor and the surrounding medium. researchgate.netnih.govresearchgate.net

Photoinduced Charge Separation and Recombination Processes

In the presence of electron donors like amines, photoexcitation of 1,2-benzanthraquinone leads to photoinduced charge separation. researchgate.netnih.govresearchgate.net An electron is transferred from the amine to the triplet state of the quinone, resulting in the formation of a radical ion pair. This process has been observed through transient conductivity measurements. researchgate.netnih.gov Following charge separation, the system can undergo charge recombination, where the electron returns to the donor, or neutralization, leading to the formation of neutral species. researchgate.netnih.gov

Environmental Factors Influencing Photoreduction (e.g., Role of Oxygen)

Environmental factors, particularly the presence of oxygen, play a crucial role in the photoreduction pathways of 1,2-benzanthraquinone. researchgate.netnih.govresearchgate.net Oxygen can act in several ways:

Quenching of the triplet state: Oxygen can deactivate the excited triplet state of the quinone, thus inhibiting the initial photoreduction step. researchgate.netnih.govresearchgate.net

Quenching of the semiquinone radical: Oxygen can react with the semiquinone radical, leading to the formation of superoxide (B77818) radicals (O₂•−) or hydroperoxyl radicals (HO₂•). researchgate.netnih.govbioone.org

Trapping of dihydroxyanthracenes: The final products of photoreduction, dihydroxyanthracenes, which are often strongly fluorescent, can be re-oxidized back to the parent quinone in the presence of oxygen. researchgate.netnih.govresearchgate.net This process leads to the disappearance of the fluorescence. researchgate.netnih.govresearchgate.net

Photodecomposition Resistance of 1,2-Benzanthraquinone

While 1,2-benzanthraquinone is photoactive, it exhibits a degree of resistance to irreversible photodecomposition. The photoreduction process can be reversible, especially in the presence of oxygen which can re-oxidize the reduced products back to the original quinone. researchgate.netnih.govresearchgate.net However, under certain conditions and in the presence of specific reactants, irreversible degradation can occur. For instance, p-quinones, including 1,2-benzanthraquinone, have been shown to sensitize the photo-oxidation of polymers like cis-1,4-polyisoprene and polystyrene. sci-hub.se

Electrochemical Behavior and Redox Properties

The electrochemical behavior of 1,2-benzanthraquinone is characterized by its ability to undergo reversible reduction and oxidation processes. These redox properties are fundamental to its role in various chemical and biological systems.

Studies on quinones, a class of compounds to which 1,2-benzanthraquinone belongs, have shown that they can accept electrons in a stepwise manner. researchgate.net The electrochemical reduction of anthraquinone derivatives in non-aqueous solvents like N,N-dimethylformamide typically shows two reversible one-electron reduction waves. researchgate.netrsc.org These correspond to the formation of the radical anion (Q•−) and subsequently the dianion (Q²⁻). rsc.org

The redox potentials of quinones are sensitive to their molecular structure, including the nature and position of substituents on the aromatic ring. nih.govacs.org A comprehensive study of 134 different quinones revealed an almost linear correlation between their 1 e− reduction potentials, pKa values, and 2 e−/2 H+ reduction potentials, which could be related to an effective Hammett constant for the substituents. nih.gov However, deviations from this linear relationship were noted for quinones with intramolecular hydrogen bonding, halogen substituents, charged substituents, or sterically bulky groups. nih.gov

Spectroelectrochemical studies, which combine electrochemistry with UV-vis spectroscopy, have been employed to characterize the electronic transitions of the different redox states of quinone derivatives. acs.org For example, upon electrochemical reduction, new absorption bands corresponding to the radical anion and dianion appear in the visible region of the spectrum. acs.org Conversely, upon oxidation, the absorption band of the neutral dye typically decreases. acs.org

The table below summarizes key findings related to the electrochemical properties of anthraquinone derivatives, providing context for the expected behavior of 1,2-benzanthraquinone.

| Property | Observation | Relevant Compounds |

| One-Electron Reduction | Two reversible one-electron reduction waves are typically observed. | Anthraquinone and its derivatives |

| Substituent Effects | Redox potentials are influenced by intramolecular hydrogen bonding, halogen, charged, and bulky substituents. | Various substituted quinones |

| Spectroelectrochemistry | New absorption bands appear in the visible spectrum upon reduction, corresponding to the radical anion and dianion. | Anthraquinone dyes |

Nucleophilic Attack and Substituent Effects on Reactivity

The reactivity of 1,2-benzanthraquinone, like other quinones, is significantly influenced by the electrophilic nature of its carbonyl carbons and the extended π-system of the aromatic rings. The carbonyl groups make the molecule susceptible to various chemical reactions, including nucleophilic attacks. cymitquimica.com The addition of a nucleophile is a key reaction pathway for quinones, often proceeding via a Michael-type addition to the quinone ring. nih.govnih.gov

Studies on analogous compounds, such as benzoquinone (BQ) and its derivatives, provide insight into the mechanistic pathways that are likely applicable to 1,2-benzanthraquinone. For instance, the reaction of benzoquinones with thiol nucleophiles, like nitrobenzenethiol (NBT), has been shown to occur through Michael addition. nih.govnih.gov Mass spectrometry and NMR analysis have confirmed that adduct formation results from this nucleophilic attack on the BQ ring. nih.gov

Substituents on the quinone ring play a critical role in modulating this reactivity. The presence of electron-withdrawing groups (EWGs) enhances the electrophilicity of the quinone, thereby increasing its reaction rate with nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity. nih.gov Research on benzoquinone derivatives demonstrates this effect clearly. nih.govnih.gov

Table 1: Effect of Substituents on the Reactivity of Benzoquinone Derivatives with Thiols

| Compound | Substituent Type | Relative Reactivity |

|---|---|---|

| DMBQ | Electron-donating (methyl) | Lowest |

| MBQ | Electron-donating (methyl) | Low |

| BQ | Unsubstituted | Baseline |

| CBQ | Electron-withdrawing (chloro) | High |

| 2,5-DCBQ | Electron-withdrawing (dichloro) | Higher |

| 2,6-DCBQ | Electron-withdrawing (dichloro) | Highest |

This table is based on kinetic data for benzoquinone (BQ) derivatives reacting with a thiol nucleophile, illustrating the principle of substituent effects. nih.gov

The rate constant for the reaction of chlorobenzoquinone (CBQ), which has an electron-withdrawing substituent, was found to be 132 times higher than that of methylbenzoquinone (MBQ), which has an electron-donating group. nih.gov Similarly, the rate for 2,5-dichlorobenzoquinone (2,5-DCBQ) was 2.5 x 10⁶ times higher than that of dimethylbenzoquinone (DMBQ). nih.gov These findings underscore the profound impact of substituents on the susceptibility of the quinone core to nucleophilic attack. nih.govnih.gov

Computational studies comparing 1,2-benzanthraquinone (BAQ) with its isomer 5,12-naphthacenequinone (B46369) (NAQ) revealed that BAQ has a lower lowest unoccupied molecular orbital (LUMO) energy level. aalto.fi A lower LUMO energy generally correlates with higher electrophilicity and thus a greater reactivity toward nucleophiles. aalto.fi

Stability and Compatibility with Different Chemical Environments

1,2-Benzanthraquinone is a yellow pigment that is generally described as stable under normal conditions. lgcstandards.comethz.ch Its persistence and stability are evidenced by its detection in various environmental matrices. It has been identified in diesel exhaust emissions and as a contaminant in urban air, suggesting it can withstand formation in high-temperature combustion processes and persist in the atmosphere. copernicus.orgchemicalbook.comd-nb.info

The compound's compatibility varies depending on the specific chemical environment. It has low solubility in water, a typical characteristic for polycyclic aromatic hydrocarbons. cymitquimica.com However, it shows some solubility in solvent mixtures such as 50% ethanol-water. pharmaexcipients.com For purification, it can be crystallized from solvents like methanol, toluene, or acetic acid, and it can also be sublimated under vacuum, indicating thermal stability in the absence of reactive species. chemicalbook.com

In photochemical applications, 1,2-benzanthraquinone has been considered as a photosensitizer. scispace.com This role implies that it is stable enough to absorb light and transfer energy without rapidly degrading. However, the photochemistry of related anthraquinones in alcoholic solvents can lead to the formation of adducts rather than simple reduction products, indicating a specific photochemical reactivity pathway in such environments. researchgate.net

Table 2: Stability and Compatibility of 1,2-Benzanthraquinone

| Environment/Condition | Observation | Implication | Source(s) |

|---|---|---|---|

| General/Normal Conditions | Stable solid. | Suitable for standard storage and handling. | lgcstandards.com |

| Aqueous Solution | Low solubility. | Limited compatibility with purely aqueous systems. | cymitquimica.com |

| Organic Solvents | Soluble in methanol, toluene, acetic acid. | Compatible with various organic solvents for purification and reactions. | chemicalbook.com |

| Ethanol-Water Mixture (50%) | Soluble. | Shows compatibility with polar protic solvent mixtures. | pharmaexcipients.com |

| High Temperature | Found in diesel exhaust. | Thermally stable enough to be formed and exist in combustion emissions. | copernicus.orgd-nb.info |

| Atmosphere | Detected as an urban air pollutant. | Possesses sufficient stability to persist in the environment. | copernicus.orgchemicalbook.com |

| Photochemical (Visible Light) | Can act as a photosensitizer. | Stable to visible light irradiation, allowing for energy transfer processes. | scispace.com |

| Vacuum | Can be purified by sublimation. | Thermally stable under reduced pressure. | chemicalbook.com |

Biological Activity and Biomedical Applications of 1,2 Benzanthraquinone

Anticancer Mechanisms and Therapeutic Potential

1,2-Benzanthraquinone, a polycyclic aromatic hydrocarbon, has garnered attention for its potential as an anticancer agent. chemicalbook.com Its mechanisms of action are multifaceted, involving direct interaction with cellular macromolecules and the induction of cellular stress pathways. These properties form the basis for its investigation in cancer therapy.

DNA Intercalation and Topoisomerase Inhibition

Anthraquinone (B42736) derivatives are known to exert their anticancer effects through various mechanisms, including DNA intercalation and the inhibition of topoisomerase enzymes. nih.govnih.gov DNA intercalation involves the insertion of the planar anthraquinone ring system between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov While direct evidence for 1,2-Benzanthraquinone specifically intercalating DNA is not extensively detailed in the provided results, the general mechanism is well-established for the broader class of anthraquinone compounds. nih.govnih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. elsevierpure.com Some anticancer agents, such as doxorubicin (B1662922), function by inhibiting topoisomerase II, leading to DNA strand breaks and apoptosis. nih.gov The structural similarities of 1,2-Benzanthraquinone to these known topoisomerase inhibitors suggest a potential role in this inhibitory process, a common characteristic among anthraquinone-based anticancer compounds. nih.govnih.gov It is noteworthy that some compounds can inhibit topoisomerase I without intercalating into DNA, indicating that these two mechanisms can be separate. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant mechanism underlying the anticancer activity of quinone-containing compounds, including 1,2-Benzanthraquinone, is the generation of reactive oxygen species (ROS). oup.comresearchgate.net These highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, can induce oxidative stress within cancer cells. oup.com The production of ROS is often a result of futile redox cycling, where the quinone is reduced to a semiquinone radical, which then transfers an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide radical. researchgate.net This cycle can lead to the accumulation of ROS, causing damage to cellular components like lipids, proteins, and DNA. oup.com

The induction of oxidative stress can trigger various cellular responses, including inflammation and apoptosis (programmed cell death). oup.com For instance, some novel anthraquinone derivatives have been shown to increase intracellular ROS levels in a dose-dependent manner, leading to tumor cell apoptosis. mdpi.com This ROS-mediated damage is a key component of the cytotoxic effects observed with many quinone-based anticancer agents. oup.comresearchgate.net

Induction of Cell Cycle Arrest and Apoptosis

1,2-Benzanthraquinone and related compounds can induce cell cycle arrest and apoptosis in cancer cells. medchemexpress.comnih.gov Cell cycle arrest is a mechanism that halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govnih.gov For example, the anthraquinone physcion (B1677767) has been shown to induce G0/G1 phase arrest in breast cancer cells by down-regulating key proteins involved in cell cycle progression. nih.govnih.gov

Cytotoxicity against Cancer Cell Lines

1,2-Benzanthraquinone and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. semanticscholar.orgnih.gov Cytotoxicity refers to the ability of a compound to kill cancer cells. The effectiveness of these compounds is often quantified by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.

For instance, various anthraquinone derivatives have shown potent anti-proliferative activities against human cancer cell lines, including those of the breast, colon, and skin. mdpi.comnih.gov Some novel anthraquinone compounds have exhibited strong cytotoxicity against breast cancer cells with low IC50 values. nih.gov The cytotoxic effects of these compounds are often compared to established chemotherapy drugs like doxorubicin and cisplatin. semanticscholar.org

Interactive Table: Cytotoxicity of Selected Anthraquinone Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 4 (Xanthopurpurin) | MDA-MB-231 (Breast) | 14.65 ± 1.45 | nih.gov |

| Compound 5 (Lucidin-ω-methyl ether) | MDA-MB-231 (Breast) | 13.03 ± 0.33 | nih.gov |

| Compound 4 (Xanthopurpurin) | MCF7 (Breast) | 15.75 ± 1.00 | nih.gov |

| Compound 5 (Lucidin-ω-methyl ether) | MCF7 (Breast) | 24.10 ± 1.06 | nih.gov |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | 17.80 µg/mL | mdpi.com |

| Marine-derived compound | HCT 116 (Colon) | 0.31 | semanticscholar.org |

Development of Novel Anthraquinone-Based Chemotherapeutic Agents

The promising anticancer properties of the anthraquinone scaffold have driven extensive research into the development of novel chemotherapeutic agents. nih.govnih.gov Medicinal chemists are actively making structural modifications to the basic anthraquinone ring to enhance anticancer activity and improve selectivity for tumor cells. nih.gov These modifications aim to optimize the drug-like properties of the compounds and explore different mechanisms of action. nih.gov

The development of new anthraquinone derivatives involves synthesizing a large number of compounds and screening them for their biological activities. nih.gov This has led to the discovery of novel compounds with potent anticancer effects, some of which target specific cellular pathways or overcome drug resistance. nih.gov The ongoing research in this area highlights the potential of the anthraquinone core as a versatile scaffold for creating the next generation of cancer therapies. nih.gov

Strategies for Mitigating Cardiotoxicity through Chelation

A significant limitation of some anthracycline anticancer drugs, which share a similar quinone structure, is their dose-dependent cardiotoxicity. nih.govnih.gov This adverse effect is believed to be partly mediated by the interaction of the drug with iron, leading to the generation of ROS and oxidative stress in cardiac tissue. nih.gov

One strategy to mitigate this cardiotoxicity is the use of iron chelators. nih.gov These are compounds that can bind to iron, preventing it from participating in the redox reactions that generate harmful ROS. nih.gov The use of iron chelators is considered a promising approach to protect the heart during anthracycline-based chemotherapy. nih.gov However, it's important to note that not all iron chelators are effective, and their ability to protect the heart does not always correlate with their iron-chelating strength alone. nih.govresearchgate.net Further research is needed to understand the precise mechanisms and to develop effective and safe cardioprotective strategies for quinone-based anticancer therapies. nih.gov

Antimicrobial and Antioxidant Properties

While the broader class of anthraquinones is known for antimicrobial and antioxidant activities, specific data for 1,2-Benzanthraquinone is limited in scientific literature. However, research on related compounds provides some insight. A hydroxy derivative of 1,2-Benzanthraquinone has demonstrated high antibacterial activity against marine microorganisms. nih.gov Generally, anthraquinones are recognized for their potential to interfere with microbial biological pathways and to protect against oxidative stress. rsc.org The antioxidant activity of some quinones is linked to their ability to participate in redox cycling, which can lead to the generation of reactive oxygen species. copernicus.org

Other Biological Activities (e.g., Anti-arthritic, Anti-fungal, Anti-platelet, Neuroprotective)

Investigations into other biological effects of 1,2-Benzanthraquinone are still emerging, with most evidence stemming from studies on analogous compounds.

Anti-arthritic and Anti-inflammatory Activity: While direct studies on the anti-arthritic properties of 1,2-Benzanthraquinone are not prevalent, it is categorized under anti-inflammatory agents. nih.gov Research on other anthraquinone derivatives, such as aloe-emodin, has shown significant anti-inflammatory and anti-arthritic effects in animal models by modulating inflammatory pathways. copernicus.org

Anti-fungal Activity: The anti-fungal potential of 1,2-Benzanthraquinone has not been specifically detailed, but related compounds show promise. For instance, C-glycosylated benz[α]anthraquinone derivatives have been identified with anti-fungal properties. nih.gov Furthermore, benzoquinones, a related class of compounds, have demonstrated the ability to inhibit the growth of various fungal species. rsc.org

Anti-platelet Activity: There is no direct evidence found in the reviewed literature to suggest that 1,2-Benzanthraquinone possesses anti-platelet activity. However, studies on other benzisothiazolinone derivatives have shown platelet aggregation inhibitory effects. uni-muenster.de

Neuroprotective Activity: Direct neuroprotective effects of 1,2-Benzanthraquinone are not well-documented. However, research into anthraquinones isolated from Photorhabdus temperata has identified compounds with neuroprotective and anti-neuroinflammatory activities. mdpi.com

Endocrine Disrupting Effects and Hormonal Activity

Recent research has brought the endocrine-disrupting potential of 1,2-Benzanthraquinone into sharp focus, revealing its interactions with various hormone receptors and subsequent toxic effects.

Agonistic Activity Towards Hormone Receptors (ERα, AR, GRα, TRβ)

A 2024 study demonstrated that 1,2-Benzanthraquinone (also referred to as BAQ) exhibits agonistic activity towards several hormone receptors. nih.gov Using a dual-luciferase reporter gene assay, researchers found that BAQ can activate the estrogen receptor alpha (ERα), androgen receptor (AR), glucocorticoid receptor alpha (GRα), and thyroid hormone receptor beta (TRβ). nih.gov Among five tested oxygenated polycyclic aromatic hydrocarbons, 1,2-Benzanthraquinone was identified as having the strongest hormonal effects. nih.gov

Molecular Interactions with Hormone Receptors (Hydrogen Bonding, Hydrophobic Interactions)

The agonistic activity of 1,2-Benzanthraquinone on hormone receptors is facilitated by specific molecular interactions. Molecular docking studies have revealed that hydrogen bonding and hydrophobic interactions are the primary forces that bind 1,2-Benzanthraquinone to these receptors. nih.gov These non-covalent interactions allow the compound to fit into the ligand-binding pocket of the receptors, mimicking the natural hormones and triggering a response.

In Vivo Developmental Toxicity Studies (e.g., Zebrafish Models)

The endocrine-disrupting activity of 1,2-Benzanthraquinone has been shown to translate into developmental toxicity in living organisms. nih.gov In vivo studies using zebrafish (Danio rerio) embryos have demonstrated that exposure to 1,2-Benzanthraquinone leads to significant adverse effects. nih.govrsc.org

Specifically, exposure to this compound induced hormone receptor-coupled developmental toxicity. nih.gov This was evidenced by an increased expression of androgen receptors and key genes involved in hormone synthesis. nih.gov The observable toxic effects in the zebrafish larvae included pericardial edema and a reduction in body length. nih.gov Furthermore, the androgenic potency of 1,2-Benzanthraquinone was confirmed in zebrafish embryos that were transiently transfected with an androgen response element-enhanced green fluorescent protein (ARE-EGFP). nih.gov These findings underscore the potential for 1,2-Benzanthraquinone to cause developmental harm through its endocrine-disrupting mechanisms. nih.gov

Environmental Chemistry and Toxicology of 1,2 Benzanthraquinone

Formation and Emission Pathways in Environmental Systems

1,2-Benzanthraquinone is introduced into the environment primarily through high-temperature processes involving organic materials. Its formation is linked to both incomplete combustion and specific industrial emissions.

Incomplete Combustion of Organic Materials

1,2-Benzanthraquinone is a byproduct of the incomplete combustion of a wide range of organic materials. oup.comcymitquimica.comairies.or.jp It is found in the emission soot from the burning of biomass fuels and is also a product of fossil fuel combustion. chemicalbook.come3s-conferences.org As a result, it is considered a ubiquitous urban air contaminant. chemicalbook.com Sources such as the combustion of coal, wood, and diesel are significant contributors to its presence in the atmosphere. e3s-conferences.orgresearchgate.netd-nb.info Specifically, it has been identified in diesel exhaust and emissions from biomass and coal burning. researchgate.net The combustion of fossil fuels and biomass are primary sources, with residential heating being a dominant contributor in winter. researchgate.netd-nb.info

The table below summarizes the primary combustion sources of 1,2-Benzanthraquinone.

| Combustion Source | Reference |

| Biomass Fuels | chemicalbook.com |

| Fossil Fuels (general) | e3s-conferences.orgresearchgate.net |

| Coal | e3s-conferences.orgresearchgate.netd-nb.info |

| Wood | researchgate.netd-nb.info |

| Diesel Exhaust | researchgate.net |

Formation as an Oxy-PAH Species in Industrial Processes (e.g., Silicon Production)

Industrial processes, particularly those in the metallurgical industry, are a notable source of 1,2-Benzanthraquinone emissions. ntnu.no Studies on pilot-scale silicon production furnaces have shown that 1,2-Benzanthraquinone is formed as an oxygenated polycyclic aromatic hydrocarbon (Oxy-PAH). ntnu.noresearchgate.netnilu.comresearchgate.netnilu.comresearchgate.netrsc.orgsintef.no

In silicon production, which involves the carbothermic reduction of quartz at high temperatures, conditions are favorable for the formation of PAHs and their derivatives. researchgate.netnilu.comnilu.com Research indicates that 1,2-Benzanthraquinone can be the most abundant of the measured Oxy-PAH species in emissions from this process, constituting a significant percentage of the total measured Oxy-PAH concentration. rsc.org Its formation is believed to occur through radical-induced substitution reactions. researchgate.netnilu.com

The concentration of 1,2-Benzanthraquinone in emissions from silicon production is influenced by process conditions. For instance, increasing the flue gas recirculation (FGR) and decreasing the oxygen level can lead to a significant increase in the concentration of 1,2-Benzanthraquinone. researchgate.netnilu.comresearchgate.net Under certain conditions with FGR, 1,2-Benzanthraquinone can be produced in greater amounts than its parent PAH, benz[a]anthracene. ntnu.norsc.org

The following table presents data from a study on a pilot-scale silicon furnace, illustrating the impact of flue gas recirculation on Oxy-PAH emissions, including 1,2-Benzanthraquinone.

| Flue Gas Recirculation (FGR) | Oxygen Level (%) | Total Oxy-PAH Concentration (μg Nm⁻³) | Key Finding | Reference |

| 0% | 20.7 | 1.1 - 4.4 | Baseline emissions without FGR. | researchgate.netnilu.comresearchgate.net |

| 82.5% | 13.3 | 36.6 | Increased FGR and decreased oxygen lead to higher Oxy-PAH concentrations. | researchgate.netnilu.comresearchgate.net |

Environmental Occurrence and Distribution

Once emitted, 1,2-Benzanthraquinone is distributed in the environment, with a significant presence in airborne particulate matter. Its physicochemical properties govern how it partitions and is transported through different environmental matrices.

Presence in Airborne Particulates

1,2-Benzanthraquinone is frequently detected in airborne particulate matter in various environments, including urban, industrial, and remote areas. oup.comresearchgate.netresearchgate.net It has been quantified in particulate matter samples from roadside and urban tunnel environments, suggesting a primary emission from vehicle exhaust. researchgate.netresearchgate.net The compound is also a component of standard reference materials for urban dust and diesel particulate matter.

In a study conducted in Dushanbe, Tajikistan, 1,2-Benzanthraquinone was one of the most abundant Oxy-PAHs identified in particulate matter, with concentrations reaching up to 29.3 ng/m³. e3s-conferences.org Another study in the Guadalajara Metropolitan Area, Mexico, reported its presence in both the gas and particulate (PM₁) phases, with concentrations ranging from 0.00770 to 0.564 ng m⁻³ in the gas phase and from 0.00349 to 0.682 ng m⁻³ in the PM₁ phase. mdpi.com Furthermore, analysis of a standard reference material for atmospheric particulate matter (SRM 1649b) showed a concentration of 3.6 pg µg⁻¹ for 1,2-Benzanthraquinone. d-nb.info

The table below shows the concentration of 1,2-Benzanthraquinone in airborne particulates from different locations.

| Location/Sample | Concentration | Phase | Reference |

| Dushanbe, Tajikistan | up to 29.3 ng/m³ | Particulate Matter | e3s-conferences.org |

| Guadalajara, Mexico | 0.00770 - 0.564 ng m⁻³ | Gas | mdpi.com |

| Guadalajara, Mexico | 0.00349 - 0.682 ng m⁻³ | PM₁ | mdpi.com |

| SRM 1649b (Atmospheric Particulates) | 3.6 pg µg⁻¹ | Particulate Matter | d-nb.info |

Partitioning and Scavenging in Environmental Matrices (e.g., Snow Samples)

The environmental fate of 1,2-Benzanthraquinone is also influenced by its partitioning behavior and removal from the atmosphere. Wet scavenging, including by snow, is a relevant process for this compound.

A study of fresh snow samples from urban and rural sites in central Europe and a remote site in Svalbard detected 1,2-Benzanthraquinone in the particulate phase of the snow. copernicus.org The concentrations in the particulate phase of snow samples from various European sites ranged from 0.13 to 23.3 ng L⁻¹. d-nb.info The study concluded that the phase distribution of non-polar oxygenated PAHs like 1,2-Benzanthraquinone in snow is determined by their gas-particle partitioning in the atmosphere prior to scavenging. copernicus.orgd-nb.info In Germany, concentrations of less than 1 ng L⁻¹ were found. uio.no

Atmospheric Transformation and Degradation Studies

The persistence of 1,2-Benzanthraquinone in the atmosphere is determined by its susceptibility to transformation and degradation processes. Studies have shown that it is relatively resistant to photodecomposition.

In a study examining the photostability of various substituted PAHs on a glass surface as a model for airborne particles, 1,2-Benzanthraquinone was found to be the most resistant to photodecomposition among all the compounds tested. scispace.comkyoto-u.ac.jp While other oxygenated PAHs and nitrated PAHs had atmospheric lifetimes due to photodecomposition ranging from hours to a couple of days, 1,2-Benzanthraquinone exhibited greater stability. scispace.comkyoto-u.ac.jp The estimated atmospheric lifetime for OPAHs due to photodecomposition was calculated to be between 4.5 and 35 hours. scispace.com Its resistance to photodecomposition suggests it can persist in the atmosphere, allowing for long-range transport. mdpi.com

Toxicological Assessment and Health Implications of 1,2-Benzanthraquinone

Mutagenic and Carcinogenic Potential

1,2-Benzanthraquinone, a derivative of benz[a]anthracene, is recognized as a potential mutagen and carcinogen. chemicalbook.com Its planar structure facilitates intercalation into DNA, a mechanism that can lead to mutations and potentially initiate carcinogenesis. cymitquimica.com Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are often associated with toxic, mutagenic, and carcinogenic properties. kyoto-u.ac.jp

Research into the carcinogenic action of methyl-substituted 1:2-benzanthracenes has shown a dependency on the position of the methyl group. iucr.org For instance, 5-methyl-1:2-benzanthraquinone is a derivative of 5-methyl-1:2-benzanthracene, which is known to be an active carcinogen. iucr.org In contrast, 2'-methyl-1:2-benzanthraquinone is related to an inactive hydrocarbon. iucr.org The molecular structure of highly carcinogenic compounds like methylcholanthrene has been confirmed through its degradation to 5:6-dimethyl-1:2-benzanthraquinone. aacrjournals.org

While many PAHs require metabolic activation to exert their carcinogenic effects, quinones like 1,2-benzanthraquinone are of particular concern as they can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This process can induce oxidative stress and cellular damage, which are implicated in carcinogenesis. oup.com Furthermore, some oxygenated PAHs (OPAHs), including 1,2-benzanthraquinone, have been shown to exhibit endocrine-disrupting effects, with one study identifying it as having the strongest hormonal effects among the five typical OPAHs tested. nih.gov

Carcinogenic Potential of Methylated 1:2-Benzanthraquinone Derivatives

| Compound | Related Hydrocarbon | Carcinogenic Activity of Related Hydrocarbon | Reference |

|---|---|---|---|

| 5-methyl-1:2-benzanthraquinone | 5-methyl-1:2-benzanthracene | Active | iucr.org |

| 2'-methyl-1:2-benzanthraquinone | 2'-methyl-1:2-benzanthracene | Inactive | iucr.org |

Contribution to Environmental Contaminant Burden

1,2-Benzanthraquinone is a ubiquitous environmental contaminant primarily formed and released through the incomplete combustion of organic materials. chemicalbook.comcymitquimica.com It is a notable component of urban air pollution and has been identified in various emission sources. chemicalbook.com

Key sources of 1,2-Benzanthraquinone include:

Diesel Exhaust: It is a known component of diesel engine emissions. copernicus.org

Biomass and Coal Burning: Emissions from the combustion of biomass and coal contribute to its presence in the atmosphere. copernicus.org

Due to its persistence and potential for long-range transport, 1,2-Benzanthraquinone has been detected in diverse environmental matrices, even in remote regions. For example, it has been identified in the particle phase of Arctic air. copernicus.org Studies have quantified its presence in atmospheric particulate matter. In a tropical inter-Andean valley impacted by agro-industrial and urban emissions, 1,2-benzanthraquinone was one of the oxygenated PAHs quantified. copernicus.orgsemanticscholar.org It was also found in snow samples in both polluted and remote environments, indicating its distribution through wet deposition. copernicus.org

The compound's resistance to environmental degradation contributes to its persistence. One study noted that of all the substituted PAHs examined, 1,2-benzanthraquinone was the most resistant to photodecomposition. kyoto-u.ac.jp As an oxygenated polycyclic aromatic hydrocarbon (OPAH), it is part of a class of emerging environmental contaminants that are often more toxic than their parent PAHs. nih.govscispace.com

Detection of 1,2-Benzanthraquinone in Environmental Samples

| Environmental Matrix | Location/Source | Findings | Reference |

|---|---|---|---|

| Urban Air | General | Identified as an urban air contaminant. | chemicalbook.com |

| Diesel Exhaust | Emission Source | Found in diesel exhaust. | copernicus.org |

| Biomass/Coal Emissions | Emission Source | Found in biomass and coal burning emissions. | copernicus.org |

| Arctic Air (Particle Phase) | Remote Environment | Detected as a potential chemical of emerging Arctic concern. | copernicus.org |

| Snow | Central Europe (Urban/Rural) & Svalbard (Remote) | Detected in snow aqueous and particulate phases. | copernicus.org |

| Standard Reference Material (SRM 1649b) | Urban Dust | Characterized at a concentration of 3.6 pg/µg. | d-nb.info |

| Atmospheric Aerosol PM2.5 | Tropical Inter-Andean Valley | Quantified as a component of oxygenated PAHs. | copernicus.orgsemanticscholar.org |

Advanced Materials Science and Engineering Applications of 1,2 Benzanthraquinone

Organic Semiconductors and Electronic Devices

1,2-Benzanthraquinone and its derivatives are recognized for their potential in organic electronics. The electron-deficient nature of the quinone moiety makes these compounds candidates for use as electron-transporting (n-type) materials, a critical component in many organic electronic devices.

Anthraquinone (B42736) derivatives have been investigated and utilized as n-type organic semiconductors. rsc.org The electron-withdrawing properties of the carbonyl groups on the anthraquinone core facilitate the acceptance and transport of electrons. This characteristic is essential for creating efficient organic electronic devices, which require both hole-transporting (p-type) and electron-transporting (n-type) materials to function effectively. New anthraquinone derivatives have been synthesized and successfully used as the active layers in organic field-effect transistors (OFETs), demonstrating good n-type characteristics. rsc.org The compound 1,2-Benzanthraquinone is specifically sold as a building block for creating these advanced semiconductor materials. tcichemicals.comcymitquimica.com

In the field of organic photovoltaics, materials capable of absorbing light and efficiently separating charges are paramount. While direct applications of 1,2-Benzanthraquinone may be limited, related and more complex structures incorporating the anthraquinone moiety are relevant. For instance, phthalocyanines, a class of robust macrocyclic compounds, are used in OPVs and can be functionalized with groups like anthraquinone to tune their electronic properties. researchgate.net The goal of such functionalization is to improve charge separation and transport within the solar cell, ultimately enhancing its power conversion efficiency.

The integration of anthraquinone-based materials is particularly notable in OFETs. Researchers have successfully prepared new anthraquinone derivatives that function as the active semiconductor layer in OFETs. rsc.org These devices have exhibited promising n-type performance, confirming the utility of the anthraquinone structure for this application. rsc.org In OLEDs, which require balanced charge injection and transport for high efficiency, n-type materials are crucial for the electron transport layer. Phthalocyanine derivatives, which can incorporate anthraquinone functionalities, have also been used in OLEDs. researchgate.net

Porous Organic Polymers (POPs) for Energy Applications

The rigid and redox-active nature of the anthraquinone unit makes it an excellent building block for Porous Organic Polymers (POPs). These materials feature high surface areas, tunable porosity, and exceptional stability, making them ideal for energy conversion and storage applications. bohrium.comnsysu.edu.tw

A variety of synthetic strategies are employed to incorporate anthraquinone units into stable, porous polymer networks. These methods allow for precise control over the resulting material's properties. bohrium.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently used. acs.orgskku.edu For example, a redox-active precursor like 2,6-dibromoanthraquinone (B1313628) can be coupled with an ethynyl-derivatized monomer to form a conjugated microporous polymer (CMP). acs.orgskku.edu

Polymerization of Monomers: Direct polymerization between monomers, such as the reaction between hexachlorocyclotriphosphazene (HCCP) and 2,6-diaminoanthraquinone (B87147) (DAAQ), can yield covalent organic polymers (COPs) with specific functionalities. rsc.org

Template-Assisted Synthesis: To create hierarchical structures, such as hollow spheres, a template-assisted method can be used. Polystyrene nanospheres, for instance, can act as a hard template around which a covalent organic framework (COF) shell, made from monomers like 2,6-diaminoanthraquinone, is grown. The template is subsequently removed to yield a hollow, porous structure with an increased active surface area. rsc.org

Anthraquinone-based POPs are extensively studied as high-performance electrode materials in energy storage devices like supercapacitors and rechargeable batteries, owing to the reversible redox reactions of the carbonyl groups. bohrium.com These polymers help overcome the issue of small organic molecules dissolving in battery electrolytes. acs.org

Supercapacitors: The high surface area and porous nature of these POPs facilitate efficient ion transport and storage. For example, a phosphazene-anthraquinone-based covalent organic polymer (HD-1) exhibited a specific capacitance of 125.6 F g⁻¹ and maintained 92.8% of its initial capacitance after 20,000 cycles. rsc.org Another conjugated microporous polymer, TBN-ATQ CMP, demonstrated a specific capacitance of 393 F g⁻¹ at a current density of 1 A g⁻¹. acs.org

Rechargeable Batteries: As cathode materials, anthraquinone-based POPs have shown significant promise in lithium-ion (LIBs), sodium-ion (SIBs), and zinc-ion batteries (ZIBs). acs.orgacs.orgnih.gov A series of anthraquinone-based conjugated polymers used as cathodes for SIBs delivered a high capacity of around 200 mAh g⁻¹ and maintained 83.1% of that capacity after 40,000 cycles. acs.org In LIBs, a cathode made from the conjugated microporous polymer Py-A-CMP delivered a discharge capacity of 196.6 mAh g⁻¹. acs.org For ZIBs, an isomeric porous polymer, PTA-O26, displayed a specific capacity of 296 mAh g⁻¹ with 92.2% retention after 250 cycles. nih.gov

The table below summarizes the performance of several reported anthraquinone-based POPs in energy storage applications.

| Polymer Name | Synthesis Method | Application | Key Performance Metric |

| HD-1 | Polymerization of HCCP and DAAQ | Supercapacitor | 125.6 F g⁻¹ specific capacitance; 92.8% retention after 20,000 cycles rsc.org |

| TBN-ATQ CMP | Sonogashira Coupling | Supercapacitor | 393 F g⁻¹ specific capacitance at 1 A g⁻¹ acs.org |

| hollow COF-DAAQ-Tp | Template-Assisted Synthesis | Supercapacitor | Surface area of 344 m² g⁻¹ (compared to 257 m² g⁻¹ for non-templated version) rsc.org |

| PBAQ-3 | Polymerization | Sodium-Ion Battery | Capacity of ~200 mAh g⁻¹; 83.1% retention after 40,000 cycles acs.org |

| Py-A-CMP | Sonogashira Coupling | Lithium-Ion Battery | 196.6 mAh g⁻¹ discharge capacity acs.org |

| PTA-O26 | Polymerization | Zinc-Ion Battery | 296 mAh g⁻¹ specific capacity; 92.2% retention after 250 cycles nih.gov |

Photosensitization Applications

1,2-Benzanthraquinone, a member of the polycyclic aromatic hydrocarbon quinone family, exhibits significant photosensitization properties. This characteristic allows it to absorb light energy and transfer it to other molecules, thereby initiating photochemical reactions. This capability is harnessed in various advanced applications, from triggering the release of therapeutic agents to driving catalytic processes.

Photocatalytic Systems

The photoactivity of 1,2-benzanthraquinone also extends to its use in photocatalytic systems. Like other anthraquinone derivatives, it can participate in photoreduction and photooxidation reactions, making it a candidate for various catalytic applications, including environmental remediation and chemical synthesis. researchgate.netnih.gov

The fundamental mechanism of anthraquinone-based photocatalysis involves the absorption of light to form an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. researchgate.net This excited triplet state is a potent oxidizing and reducing agent. It can initiate chemical reactions through two primary pathways:

Type I reactions: The excited sensitizer (B1316253) directly interacts with a substrate, typically through electron or hydrogen atom transfer. For instance, the triplet state of an anthraquinone can abstract a hydrogen atom from a suitable donor (like an alcohol) or accept an electron from an electron donor (like an amine) to form a semiquinone radical. researchgate.net This radical can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻). nih.gov

Type II reactions: The excited triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov

Time-resolved UV-visible spectroscopy studies on the photoreduction of various anthraquinone derivatives, including 1,2-benzanthraquinone, have elucidated these processes. researchgate.netacs.org These studies confirm that upon excitation, the triplet state reacts efficiently with electron donors. The resulting semiquinone radical is a key intermediate that drives subsequent chemical transformations. researchgate.net

The ability of 1,2-benzanthraquinone to generate ROS makes it a potential photocatalyst for the degradation of persistent organic pollutants in water and air. nih.gov The generated hydroxyl radicals, superoxide radicals, and singlet oxygen are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. nih.govresearchgate.net Furthermore, the principles of its photoreactivity can be applied in photobiocatalysis, for example, to drive enzymatic reactions through the photocatalytic generation of a necessary cosubstrate like hydrogen peroxide (H₂O₂). mdpi.com

Molecular Design for Guest-Host Liquid Crystal Systems

While specific studies detailing the use of 1,2-benzanthraquinone in guest-host liquid crystal (GH-LC) systems are not prevalent, the extensive research on anthraquinone-based dichroic dyes provides a strong framework for understanding its potential in this application. GH-LC technology is used in displays and smart windows, where a dichroic dye (the "guest") is dissolved in a liquid crystal matrix (the "host"). nih.govmdpi.com The orientation of the dye molecules, and thus their light absorption, is controlled by applying an electric field to the liquid crystal host. nih.gov

The effectiveness of a guest dye is determined by several key molecular parameters, which are directly influenced by its structure. For anthraquinone dyes, these include:

Molecular Shape and Aspect Ratio: A key requirement for a guest dye is that it aligns effectively with the liquid crystal host molecules. Dyes with a high aspect ratio (i.e., long and rod-like) tend to exhibit a higher dichroic ratio, which leads to better contrast in a display. acs.orgwhiterose.ac.uk The extended, fused-ring structure of 1,2-benzanthraquinone provides a rigid, planar core. The position of substituents on this core is critical. For example, 2,6-disubstituted anthraquinones are generally more elongated and have higher aspect ratios than 1,5-disubstituted ones, leading to better alignment. acs.orgwhiterose.ac.uk

Transition Dipole Moment (TDM): The TDM is a vector that describes the electronic transition responsible for light absorption. For maximum contrast, the TDM for the visible light absorption should be aligned with the long molecular axis of the dye. whiterose.ac.uk The orientation of the TDM is highly sensitive to the nature and position of substituent groups on the anthraquinone nucleus. acs.org Computational studies, such as those using density functional theory (DFT), are employed to predict the TDM orientation and guide the molecular design of new dyes. acs.orgrsc.org

Solubility and Stability: The guest dye must be sufficiently soluble in the liquid crystal host to achieve the desired color intensity and must be photochemically and electrochemically stable to ensure a long operational lifetime for the device. acs.orgmdpi.com The introduction of flexible side chains or asymmetric structures can improve solubility in the nonpolar liquid crystal medium. mdpi.com

Based on these principles, the molecular structure of 1,2-benzanthraquinone could be strategically modified for GH-LC applications. By adding appropriate substituents, its aspect ratio, TDM alignment, and solubility could be optimized to create a high-performance dichroic dye. The rigid polycyclic aromatic core of 1,2-benzanthraquinone makes it a promising scaffold for such molecular engineering.

Table 2: Key Molecular Design Parameters for Anthraquinone-Based Guest Dyes

| Parameter | Desired Characteristic | Rationale for Performance | Structural Influence |

|---|---|---|---|

| Aspect Ratio | High (elongated, rod-like) | Promotes better alignment with host liquid crystal molecules, leading to a higher dichroic ratio. | Position of substituents (e.g., 2,6- vs. 1,5-substitution). acs.orgwhiterose.ac.uk |

| Transition Dipole Moment (TDM) Alignment | Parallel to the long molecular axis | Maximizes the difference in light absorption between the 'on' and 'off' states, enhancing contrast. whiterose.ac.uk | Nature and position of electron-donating/withdrawing groups. acs.org |

| Solubility | High in liquid crystal host | Ensures sufficient color density and prevents dye aggregation or crystallization. mdpi.com | Introduction of alkyl/alkoxy chains or asymmetric molecular structures. mdpi.com |

| Photochemical & Electrochemical Stability | High | Ensures long device lifetime and prevents color fading or degradation. acs.org | Intrinsic stability of the anthraquinone core; avoidance of labile functional groups. |

Theoretical and Computational Chemistry Studies of 1,2 Benzanthraquinone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in elucidating the intrinsic properties of 1,2-benzanthraquinone. These methods allow for a detailed examination of the molecule's electronic structure and the prediction of its behavior in various chemical and physical processes.

Electronic Structure and Optoelectronic Properties (HOMO-LUMO Gaps)

The electronic structure of 1,2-benzanthraquinone, particularly the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key determinant of its optoelectronic properties. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's color, redox potential, and photochemical reactivity.

Studies have shown that the isomeric structure of benzanthraquinone significantly affects its electronic properties. For instance, 1,2-benzanthraquinone (BAQ) exhibits a lower LUMO energy level (−3.82 eV) compared to its isomer 5,12-naphthacenequinone (B46369) (NAQ) (−3.56 eV). aalto.fi This lower LUMO energy contributes to a lower redox potential for BAQ. aalto.fi Furthermore, BAQ has a smaller HOMO-LUMO gap (-1.98 eV) compared to NAQ, which is attributed to an asymmetric spin density distribution. aalto.fi

Computational studies combining physics-based methods and machine learning have been employed to predict the HOMO-LUMO gaps for a wide range of quinone molecules, including derivatives of 1,2-benzanthraquinone. frontiersin.org These high-throughput screening methods are valuable for identifying promising candidates for applications such as redox flow batteries. frontiersin.org The predicted HOMO-LUMO gap for di-substituted 1,2-anthraquinone (B3055562) backbones generally falls between 5 and 9 eV. frontiersin.org